1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine
Overview
Description
“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Antimicrobial Applications
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and demonstrated potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with one compound showing significant biofilm inhibition activities, outperforming the reference Ciprofloxacin. These compounds also inhibited MRSA and VRE bacterial strains effectively (Mekky & Sanad, 2020). Similarly, a study on novel 1,3-thiazoles with a piperazine substituent revealed anticancer activity across various cancer cell lines, highlighting the potential for developing new therapeutic agents (Turov, 2020).
Anticancer Applications
The anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles within the NCI-60 Human Tumor Cell Lines Screen showed that compounds with a piperazine substituent had significant efficacy against various cancer types, suggesting their potential as cancer therapeutics (Turov, 2020).
Molecular Structure Investigations
Research into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties utilized X-ray crystallography combined with Hirshfeld and DFT calculations. This work provides valuable insights into the intermolecular interactions and electronic properties of these compounds, contributing to the understanding of their structural and electronic characteristics (Shawish et al., 2021).
Novel Derivatives and Their Activities
Several studies have synthesized and evaluated novel derivatives of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine for their biological activities. These include antimicrobial, antifungal, and anticancer activities, demonstrating the versatile potential of these compounds in medicinal chemistry and pharmaceutical research. For instance, novel pyrazolyl-s-triazine derivatives exhibited significant antimicrobial and antifungal activities against several microorganisms, suggesting their utility in developing new antimicrobial agents (Sharma et al., 2017).
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXXRIUOGKJENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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